molecular formula C8H7N3O3 B13907796 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid

Cat. No.: B13907796
M. Wt: 193.16 g/mol
InChI Key: SPOFPHPGESYASY-IHWYPQMZSA-N
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Description

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid is a compound that features a pyrimidine ring attached to an acrylic acid moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid typically involves the reaction of pyrimidine derivatives with acrylic acid or its derivatives. One common method involves the use of ethyl chloroformate and carboxylic acid derivatives to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like magnesium oxide nanoparticles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid is unique due to its specific combination of a pyrimidine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid

InChI

InChI=1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2-

InChI Key

SPOFPHPGESYASY-IHWYPQMZSA-N

Isomeric SMILES

C1=CN=C(N=C1)NC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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